Cas no 50533-77-2 (1H-1,2,3-Triazole-4-methanamine,5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-)

1H-1,2,3-Triazole-4-methanamine,5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)- structure
50533-77-2 structure
Product Name:1H-1,2,3-Triazole-4-methanamine,5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-
Numero CAS:50533-77-2
MF:C20H23N9
MW:389.456921815872
CID:375475
PubChem ID:329861
Update Time:2025-04-19

1H-1,2,3-Triazole-4-methanamine,5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-1,2,3-Triazole-4-methanamine,5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-
    • 5-[[(5-amino-1-benzyltriazol-4-yl)methylamino]methyl]-3-benzyltriazol-4-amine
    • 1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-
    • MLS003115928
    • SMR001831490
    • 50533-77-2
    • NSC-314887
    • CHEMBL2357543
    • 1H-1,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-
    • DTXSID30317350
    • NSC314887
    • Inchi: 1S/C20H23N9/c21-19-17(24-26-28(19)13-15-7-3-1-4-8-15)11-23-12-18-20(22)29(27-25-18)14-16-9-5-2-6-10-16/h1-10,23H,11-14,21-22H2
    • Chiave InChI: KSMOFRAWZHFPQK-UHFFFAOYSA-N
    • Sorrisi: N(CC1=C(N)N(CC2C=CC=CC=2)N=N1)CC1=C(N)N(CC2C=CC=CC=2)N=N1

Proprietà calcolate

  • Massa esatta: 389.20799
  • Massa monoisotopica: 389.208
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 8
  • Complessità: 439
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.4
  • Superficie polare topologica: 126Ų

Proprietà sperimentali

  • Densità: 1.39
  • Punto di ebollizione: 711.7°C at 760 mmHg
  • Punto di infiammabilità: 384.2°C
  • Indice di rifrazione: 1.731
  • PSA: 125.49

1H-1,2,3-Triazole-4-methanamine,5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)- Letteratura correlata

Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso